molecular formula C12H10F2S B12542253 1-[Difluoro(methylsulfanyl)methyl]naphthalene CAS No. 142011-16-3

1-[Difluoro(methylsulfanyl)methyl]naphthalene

Cat. No.: B12542253
CAS No.: 142011-16-3
M. Wt: 224.27 g/mol
InChI Key: DDKUVFORTWINAM-UHFFFAOYSA-N
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Description

1-[Difluoro(methylsulfanyl)methyl]naphthalene is an organic compound with the molecular formula C11H8F2S It is characterized by the presence of a naphthalene ring substituted with a difluoro(methylsulfanyl)methyl group

Preparation Methods

The synthesis of 1-[Difluoro(methylsulfanyl)methyl]naphthalene typically involves the introduction of the difluoro(methylsulfanyl)methyl group onto a naphthalene ring. One common method involves the reaction of naphthalene with difluoromethylthiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

1-[Difluoro(methylsulfanyl)methyl]naphthalene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the difluoro(methylsulfanyl)methyl group to a methylthiol group.

    Substitution: The compound can participate in substitution reactions, where the difluoro(methylsulfanyl)methyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[Difluoro(methylsulfanyl)methyl]naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[Difluoro(methylsulfanyl)methyl]naphthalene exerts its effects depends on the specific context in which it is used. In chemical reactions, the difluoro(methylsulfanyl)methyl group can act as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

1-[Difluoro(methylsulfanyl)methyl]naphthalene can be compared with other similar compounds, such as:

    1,2-Difluoro-4-(methylsulfonyl)benzene: This compound also contains a difluoro and methylsulfonyl group but differs in its aromatic ring structure.

    1-(Methylsulfanyl)-4-(methylsulfanyl)benzene: This compound has two methylsulfanyl groups attached to a benzene ring, providing different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties .

Properties

CAS No.

142011-16-3

Molecular Formula

C12H10F2S

Molecular Weight

224.27 g/mol

IUPAC Name

1-[difluoro(methylsulfanyl)methyl]naphthalene

InChI

InChI=1S/C12H10F2S/c1-15-12(13,14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

DDKUVFORTWINAM-UHFFFAOYSA-N

Canonical SMILES

CSC(C1=CC=CC2=CC=CC=C21)(F)F

Origin of Product

United States

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